N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-[(E)-3-phenylprop-2-enyl]piperidine-4-carboxamide
Overview
Description
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-[(E)-3-phenylprop-2-enyl]piperidine-4-carboxamide is a complex organic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry and materials science. This compound features a pyrazole ring, a phenyl group, and a piperidine carboxamide moiety, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-[(E)-3-phenylprop-2-enyl]piperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole ring. One common method involves the condensation of acetylacetone with hydrazine to form 3,5-dimethylpyrazole . This intermediate is then reacted with 4-bromophenylamine to introduce the phenyl group. The resulting compound is further reacted with piperidine-4-carboxylic acid and cinnamaldehyde under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-[(E)-3-phenylprop-2-enyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring and phenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-[(E)-3-phenylprop-2-enyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound has been studied for its potential anticancer properties, particularly as an inhibitor of protein kinases.
Materials Science: It can be used as a ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
Biological Studies: The compound’s interactions with various biological targets, such as enzymes and receptors, are of interest for drug discovery.
Mechanism of Action
The mechanism of action of N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-[(E)-3-phenylprop-2-enyl]piperidine-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit protein kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins . This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler compound with similar pyrazole ring structure.
N-Phenylpiperidine-4-carboxamide: Shares the piperidine carboxamide moiety.
Cinnamaldehyde Derivatives: Compounds with similar phenylprop-2-enyl structure.
Uniqueness
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-[(E)-3-phenylprop-2-enyl]piperidine-4-carboxamide is unique due to its combination of a pyrazole ring, phenyl group, and piperidine carboxamide moiety, which confer distinct chemical and biological properties. This combination allows for diverse applications in medicinal chemistry and materials science, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-[4-(3,5-dimethylpyrazol-1-yl)phenyl]-1-[(E)-3-phenylprop-2-enyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O/c1-20-19-21(2)30(28-20)25-12-10-24(11-13-25)27-26(31)23-14-17-29(18-15-23)16-6-9-22-7-4-3-5-8-22/h3-13,19,23H,14-18H2,1-2H3,(H,27,31)/b9-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDWZWAOMZJCPQD-RMKNXTFCSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)NC(=O)C3CCN(CC3)CC=CC4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NN1C2=CC=C(C=C2)NC(=O)C3CCN(CC3)C/C=C/C4=CC=CC=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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